2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
Overview
Description
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of phenoxy derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a sulfonyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-4-nitrophenol with 1-phenylethylamine to form the corresponding sulfonamide. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylbenzyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is believed to play a crucial role in its binding affinity, leading to the inhibition or modulation of the target’s activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-furanylmethyl)acetamide
- 2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications .
Properties
IUPAC Name |
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-17-8-10-19(11-9-17)15-26-24(28)16-31-23-13-12-21(14-22(23)25)32(29,30)27-18(2)20-6-4-3-5-7-20/h3-14,18,27H,15-16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBIAQCOFLDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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